4-(DIMETHYLSULFAMOYL)-N-[4-(THIOPHEN-2-YL)-1,3-THIAZOL-2-YL]BENZAMIDE

STAT3 inhibitor STAT1 selectivity EMSA assay

4-(Dimethylsulfamoyl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]benzamide (CAS 313646-72-9) is a synthetic, small-molecule benzamide derivative (C16H15N3O3S3; MW 393.50) featuring a para-dimethylsulfamoyl substituent on the benzamide ring and a 4-(thiophen-2-yl)-1,3-thiazol-2-yl moiety. The compound emerged from the NIH Molecular Libraries Program (MLPCN) and was originally screened at The Scripps Research Institute Molecular Screening Center.

Molecular Formula C16H15N3O3S3
Molecular Weight 393.49
CAS No. 313646-72-9
Cat. No. B2926398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(DIMETHYLSULFAMOYL)-N-[4-(THIOPHEN-2-YL)-1,3-THIAZOL-2-YL]BENZAMIDE
CAS313646-72-9
Molecular FormulaC16H15N3O3S3
Molecular Weight393.49
Structural Identifiers
SMILESCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=CS3
InChIInChI=1S/C16H15N3O3S3/c1-19(2)25(21,22)12-7-5-11(6-8-12)15(20)18-16-17-13(10-24-16)14-4-3-9-23-14/h3-10H,1-2H3,(H,17,18,20)
InChIKeyOZCWRZJOJLPDDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

313646-72-9 – 4-(Dimethylsulfamoyl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]benzamide: Core Identity and Screening Provenance


4-(Dimethylsulfamoyl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]benzamide (CAS 313646-72-9) is a synthetic, small-molecule benzamide derivative (C16H15N3O3S3; MW 393.50) featuring a para-dimethylsulfamoyl substituent on the benzamide ring and a 4-(thiophen-2-yl)-1,3-thiazol-2-yl moiety [1]. The compound emerged from the NIH Molecular Libraries Program (MLPCN) and was originally screened at The Scripps Research Institute Molecular Screening Center [2]. Its primary annotated bioactivity is inhibition of Signal Transducer and Activator of Transcription 3 (STAT3) DNA-binding activity, measured by electrophoretic mobility shift assay (EMSA) [1]. The compound is also known by synonyms including MLS000100520, SMR000017337, and PubChem CID 1356309 [1]. As a screening hit rather than an optimized lead, its value proposition for scientific procurement lies in its well-defined selectivity fingerprint and the presence of a functional dimethylsulfamoyl group that differentiates it from simpler benzamide-thiazole-thiophene analogs.

313646-72-9 – Why In-Class Benzamide-Thiazole-Thiophene Analogs Cannot Substitute


Compounds sharing the 4-(thiophen-2-yl)-1,3-thiazol-2-yl benzamide scaffold exhibit divergent target profiles depending on the nature and position of substituents on the benzamide ring . For example, 3,4-dimethyl substitution (WAY-346940, CAS 392246-66-1) directs activity toward Rho-kinase inhibition, while the 4-dimethylsulfamoyl group in 313646-72-9 confers selective STAT3 inhibition with measurable discrimination over STAT1 [1]. Simply interchanging one benzamide-thiazole-thiophene analog for another—even within the same commercial screening library—risks targeting an entirely different protein, invalidating experimental hypotheses and wasting procurement resources. The quantitative selectivity evidence below demonstrates that 313646-72-9 occupies a distinct position in the STAT inhibition chemical space, and substituting it with an uncharacterized or superficially similar analog will not reproduce its activity fingerprint.

313646-72-9 – Quantitative Differentiation Evidence Guide: Comparator-Anchored Activity and Selectivity Data


STAT3 vs. STAT1 Selectivity Ratio – Quantified Discrimination Within the STAT Family

313646-72-9 inhibits STAT3 DNA-binding activity with an IC50 of 8.64 μM in an EMSA assay (human STAT3 fragment 702-738,740-752, PubChem AID 1399) [1]. Against STAT1 under comparable cell-based screening conditions, it shows no meaningful inhibition up to the highest tested concentration (IC50 >55.7 μM, PubChem AID 1411) [1]. This yields a STAT3/STAT1 selectivity ratio of ≥6.4-fold. By contrast, the widely used reference STAT3 inhibitor Stattic, while described as 'highly selective' over STAT1, achieves its IC50 of 5.1 μM in a different assay format (SH2 domain peptide binding), and a precise quantitative selectivity ratio is not consistently reported in public databases . The structurally related arylsulfonamidyl thiophene amide STAT3 Inhibitor XVI exhibits an EC50 of 15 μM for STAT3 transcriptional activity with qualitative selectivity over STAT1, but without a directly measured STAT1 IC50 in the same assay system . The 6.4-fold minimum selectivity margin of 313646-72-9 is therefore a rare directly quantified value within this compound class, derived from matched screening conditions under the same MLPCN program.

STAT3 inhibitor STAT1 selectivity EMSA assay

Multi-Target Screening Profile – Demonstrated Inactivity Against S1PR1

In a parallel screening effort within the MLPCN program, 313646-72-9 was tested against the sphingosine-1-phosphate receptor 1 (S1PR1, a GPCR target). It showed no agonism or positive allosteric modulation, with an EC50 >10 μM (PubChem AID 466, entry 3895) and a replicate measurement exceeding 95 μM [1]. This inactivity at S1PR1, combined with its modest but measurable STAT3 inhibition, defines a unique activity fingerprint. In contrast, several thiophene-thiazole analogs have been reported to modulate GPCR targets; for instance, thiazole-benzamide derivatives have been characterized as selective antagonists of the Zinc-Activated Channel (ZAC), a ligand-gated ion channel [2]. The documented inactivity of 313646-72-9 at S1PR1—a receptor involved in lymphocyte trafficking and implicated in autoimmune disease—provides a verifiable selectivity filter that peers lacking full screening data cannot offer.

S1PR1 GPCR selectivity screening fingerprint

Para-Dimethylsulfamoyl Substituent – Structural Driver of STAT3 Activity Within the Benzamide-Thiazole-Thiophene Series

The 4-dimethylsulfamoyl group on the benzamide ring of 313646-72-9 is a critical structural determinant that distinguishes it from close analogs. The analog 3,4-dimethyl-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide (WAY-346940, CAS 392246-66-1), which replaces the dimethylsulfamoyl group with methyl substituents, is annotated as a Rho-kinase inhibitor rather than a STAT pathway modulator . Similarly, 4-methoxy-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide and 4-chloro-substituted analogs have been described with antimicrobial or uncharacterized activities . The sulfamoyl moiety in 313646-72-9 introduces hydrogen-bond acceptor capacity (S=O) and polarity (calculated topological polar surface area is elevated relative to methyl-substituted analogs), which is consistent with the pharmacophore requirements for STAT3 SH2 domain engagement observed in the broader N-substituted sulfamoylbenzamide series derived from Niclosamide [1]. The systematic shift in target engagement from Rho-kinase (dimethyl analog) to STAT3 (dimethylsulfamoyl analog) is a class-level SAR observation: the sulfamoyl group is not a passive substituent but a functional driver of STAT3 selectivity.

structure-activity relationship dimethylsulfamoyl STAT3 pharmacophore

Orthogonality to Niclosamide-Derived Sulfamoylbenzamide STAT3 Inhibitors

Niclosamide and its N-substituted sulfamoylbenzamide derivatives represent the most chemically characterized class of sulfamoylbenzamide STAT3 inhibitors, with optimized analogs (e.g., compound B12) achieving IC50 values of 0.61–1.11 μM in IL-6/STAT3 signaling assays [1]. 313646-72-9 shares the sulfamoylbenzamide substructure but differs fundamentally in its N-substituent: instead of the salicylamide-derived aryl ring system of Niclosamide, 313646-72-9 carries a 4-(thiophen-2-yl)-1,3-thiazol-2-yl group. This introduces a heterocyclic, sulfur-rich extension (three sulfur atoms in the molecule vs. one in Niclosamide) that alters both shape and electronic properties. The STAT3 IC50 of 313646-72-9 (8.64 μM, EMSA) is approximately 8–14-fold weaker than optimized Niclosamide analogs, but the compound operates in a fundamentally different potency and selectivity space—its value lies not in absolute potency but in scaffold orthogonality. For medicinal chemistry campaigns seeking to diversify away from the Niclosamide chemotype while retaining STAT3 inhibition, 313646-72-9 provides a chemically distinct starting point with a verified selectivity fingerprint that is publicly documented [2].

Niclosamide STAT3 inhibitor scaffold diversity

313646-72-9 – Validated Procurement and Application Scenarios Based on Quantitative Differentiation Evidence


STAT3-Selective Chemical Probe for Pathway Dissection Requiring Documented STAT1 Counter-Screening Data

Researchers investigating IL-6/JAK/STAT3 signaling in cancer or inflammatory models require tool compounds with verified selectivity over STAT1 to avoid pathway crosstalk. 313646-72-9 is one of the few sulfamoylbenzamide-derived STAT3 inhibitors for which the STAT1 IC50 has been experimentally determined (>55.7 μM) under the same MLPCN screening program, yielding a verified selectivity ratio ≥6.4-fold [1]. Unlike Stattic, whose STAT1 selectivity is qualitatively stated but not numerically published in a standardized database, 313646-72-9's selectivity margin is traceable to PubChem AID 1411 and can be independently verified [1]. This makes the compound suitable as a reference inhibitor in experiments where precise knowledge of STAT1 off-target activity is required by journal reviewers or grant committees.

Multi-Target Screening Standard for Building Selectivity Panels in STAT3 Drug Discovery

The compound's comprehensive screening fingerprint—STAT3 IC50 8.64 μM, STAT1 IC50 >55.7 μM, S1PR1 EC50 >10 μM—enables its use as a calibration standard in multi-target selectivity panels [1] [2]. Procurement of 313646-72-9 alongside structurally related but functionally divergent analogs (e.g., WAY-346940 for Rho-kinase) allows screening laboratories to benchmark assay sensitivity for discriminating STAT-active compounds from other benzamide-thiazole-thiophene series members. The MLPCN provenance of the data, generated at The Scripps Research Institute under standardized protocols, adds credibility for assay qualification purposes [1] [2].

Scaffold-Hopping Starting Point for Niclosamide-Derived STAT3 Inhibitor Optimization

Medicinal chemistry teams seeking to escape the intellectual property space of Niclosamide-based STAT3 inhibitors can use 313646-72-9 as a structurally orthologous starting point [3]. While its STAT3 potency (8.64 μM, EMSA) is weaker than optimized Niclosamide derivatives (e.g., compound B12 at 0.61–1.11 μM in a cell-based assay), the thiazole-thiophene N-substituent introduces a chemically distinct vector for synthetic elaboration [1] [3]. The documented selectivity against STAT1 and inactivity at S1PR1 provide a clean selectivity baseline that can be monitored during hit expansion, reducing the risk of introducing off-target liabilities early in the lead optimization cascade [1] [2].

Negative Control for S1PR1-GPCR Agonism Studies Involving Thiophene-Containing Compounds

Thiophene-containing small molecules are often flagged for potential GPCR activity due to the prevalence of this heterocycle in GPCR ligands. 313646-72-9's confirmed inactivity at S1PR1 (EC50 >10 μM in two independent MLPCN replicates) makes it a valuable negative control compound in S1PR1 agonism/antagonism assays [2]. Procurement of 313646-72-9 alongside a known S1PR1 agonist (e.g., SEW 2871) allows researchers to establish a robust inactivity baseline, particularly in cell-based assays where thiophene-containing test compounds are being evaluated for S1PR1 off-target effects [2].

Quote Request

Request a Quote for 4-(DIMETHYLSULFAMOYL)-N-[4-(THIOPHEN-2-YL)-1,3-THIAZOL-2-YL]BENZAMIDE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.